N-{[3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl](phenyl)methyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with the molecular formula C36H48NO2PS and a molecular weight of 589.81 g/mol . This compound is categorized under aryl compounds and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzyloxy and dicyclohexylphosphanyl groups, followed by their attachment to the phenyl ring.
Industrial Production Methods
Industrial production of this compound requires stringent quality control measures, including the use of high-purity reagents and advanced analytical techniques such as NMR, HPLC, and GC to verify the compound’s structure and purity . The production process is optimized to achieve a standard purity of 95% or higher .
Chemical Reactions Analysis
Types of Reactions
N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The benzyloxy and dicyclohexylphosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with transition metals to form active catalytic complexes that facilitate various chemical transformations. The dicyclohexylphosphanyl group plays a crucial role in stabilizing the metal center and enhancing the catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- **N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide
- **N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide ®-isomer
Uniqueness
Compared to similar compounds, N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyloxy and dicyclohexylphosphanyl groups enhances its versatility as a ligand in catalytic applications, making it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C36H48NO2PS |
---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H48NO2PS/c1-36(2,3)41(38)37-34(29-19-10-5-11-20-29)32-25-16-26-33(39-27-28-17-8-4-9-18-28)35(32)40(30-21-12-6-13-22-30)31-23-14-7-15-24-31/h4-5,8-11,16-20,25-26,30-31,34,37H,6-7,12-15,21-24,27H2,1-3H3 |
InChI Key |
OKHPITJHTGHRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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